5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4): A Strategic Building Block in Medicinal Chemistry and Advanced Organic Synthesis
5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4): A Strategic Building Block in Medicinal Chemistry and Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, bifunctional heterocyclic scaffolds are critical for the rapid exploration of chemical space. 5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4) represents a highly privileged building block. By combining the established pharmacophore of a quinoline ring with two orthogonal synthetic handles—a lipophilic, metabolically stable 5-chloro substituent and a versatile 8-carbonitrile group—this compound enables divergent synthetic pathways. This technical whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and field-proven synthetic workflows designed for drug development professionals.
Structural Rationale & Medicinal Chemistry Applications
The specific substitution pattern of 5-chloroquinoline-8-carbonitrile is not arbitrary; it is engineered for optimal pharmacokinetic and pharmacodynamic performance:
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The 5-Chloro Substituent: The C5 position of the quinoline core is highly electron-rich and prone to rapid cytochrome P450-mediated oxidative metabolism. The introduction of a chlorine atom acts as a metabolic block, enhancing the half-life of derived drug candidates[1]. Furthermore, the 5-chloroquinoline moiety is a validated pharmacophore in antimalarial research, known to bind effectively to plasmodial targets such as the FabZ and FabI enzymes[2].
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The 8-Carbonitrile Group: The strong electron-withdrawing nature of the cyano group modulates the pKa of the adjacent quinoline nitrogen. This reduces basicity, which can prevent excessive protonation in the acidic environment of the gut, thereby improving oral bioavailability. Synthetically, the nitrile is a gateway functional group, easily converted into primary amines, carboxylic acids, or tetrazoles (bioisosteres of carboxylic acids).
Physicochemical Profiling
Below is a summary of the quantitative physicochemical and safety data for 5-chloroquinoline-8-carbonitrile[3].
| Property | Value / Description |
| Chemical Name | 5-Chloroquinoline-8-carbonitrile |
| CAS Number | 122868-36-4 |
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.62 g/mol |
| Physical Form | Solid (White to light yellow crystalline powder) |
| Typical Purity | ≥ 95% |
| InChI Key | VNFGJIWZVKDQQV-UHFFFAOYSA-N |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Upstream Synthesis: Causality in Catalyst Selection
The de novo synthesis of 5-chloroquinoline-8-carbonitrile typically proceeds via the palladium-catalyzed cyanation of 8-bromo-5-chloroquinoline using a cyanide source (e.g., Zn(CN)2 or K4[Fe(CN)6] ).
Expertise & Experience (The Causality of Catalyst Poisoning): A frequent failure mode in this transformation is incomplete conversion due to catalyst deactivation. Both the quinoline nitrogen and the newly formed nitrile group possess lone pairs that can tightly coordinate to the palladium center, forming highly stable, inactive Pd(II) complexes[4].
To circumvent this, the selection of the phosphine ligand is critical. Standard ligands like PPh3 often fail. Instead, bulky, electron-rich bidentate or Buchwald-type ligands (e.g., dppf, XPhos, or SPhos) must be employed. The steric bulk of these ligands prevents off-target coordination of the product to the metal center, while their electron-rich nature accelerates the rate-limiting reductive elimination step, ensuring high turnover numbers and preventing hydrodehalogenation side reactions[4].
Divergent Downstream Workflows & Protocols
The true value of CAS 122868-36-4 lies in its orthogonal reactivity. The C8-nitrile can be manipulated without affecting the C5-chloride, and vice versa.
Protocol A: Chemoselective Reduction to 5-Chloro-8-(aminomethyl)quinoline
This protocol converts the nitrile into a primary aminomethyl group, a common hinge-binding motif in kinase inhibitors.
Causality of Reagent Choice: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided here, as it will inevitably lead to the hydrodehalogenation (cleavage) of the C5-Cl bond[4]. Furthermore, the reduction of nitriles often yields unwanted secondary amines due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. To prevent this, Raney-Nickel is used as the catalyst in the presence of methanolic ammonia ( NH3/MeOH ) . The excess ammonia shifts the equilibrium, completely suppressing secondary amine dimerization.
Step-by-Step Methodology:
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Preparation: In a high-pressure hydrogenation vessel, dissolve 5-chloroquinoline-8-carbonitrile (10 mmol, 1.88 g) in 7 N NH3 in methanol (30 mL).
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Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney-Nickel (approx. 0.5 g, washed three times with methanol prior to use to remove water).
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Hydrogenation: Purge the vessel with H2 gas three times. Pressurize the reactor to 50 psi with H2 and stir vigorously at 25 °C for 12 hours.
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Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon blanket (Caution: Dry Raney-Nickel is highly pyrophoric). Wash the Celite pad with additional methanol (20 mL).
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-8-(aminomethyl)quinoline.
Validation & QC Checkpoint (Self-Validating System):
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IR Spectroscopy: Confirm the complete disappearance of the sharp, distinct C≡N stretching band at ~2220 cm−1 .
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LC-MS: Confirm the mass shift from the starting material ( [M+H]+=189.0 ) to the primary amine ( [M+H]+=193.05 ).
Protocol B: Hydrolysis to 5-Chloroquinoline-8-carboxylic acid (CAS 70585-49-8)
This protocol generates a carboxylic acid handle for subsequent amide coupling.
Step-by-Step Methodology:
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Reaction Setup: Suspend 5-chloroquinoline-8-carbonitrile (5 mmol, 0.94 g) in a mixture of ethanol (15 mL) and 20% aqueous NaOH solution (15 mL).
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Reflux: Heat the mixture to reflux (approx. 85 °C) for 16 hours. The suspension will gradually turn into a homogeneous solution as the carboxylate salt forms.
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Acidification: Cool the reaction to 0 °C in an ice bath. Slowly add 6 M HCl dropwise until the pH reaches 3.0. A dense white precipitate will form.
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Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50 °C overnight to yield 5-chloroquinoline-8-carboxylic acid[5].
Validation & QC Checkpoint:
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13C NMR: Verify the disappearance of the nitrile carbon signal at ~117 ppm and the appearance of a new carbonyl carbon signal at ~168 ppm.
Visualization of Synthetic Divergence
The following diagram illustrates the orthogonal synthetic pathways accessible from the 5-chloroquinoline-8-carbonitrile core.
Divergent synthetic utility of 5-chloroquinoline-8-carbonitrile in medicinal chemistry.
References
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Sigma-Aldrich | 5-Chloroquinoline-8-carbonitrile | 122868-36-4 Product Properties and Safety Data |3[3]
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BenchChem | Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile (Applicable to Quinoline-8-carbonitriles) | 4[4]
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Chem-Impex | 5-Chloroquinoline Applications in Pharmaceutical Development | 1[1]
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MDPI | Identification of Pharmacophore Groups with Antimalarial Potential in Flavonoids by QSAR-Based Virtual Screening (FabZ/FabI Targets) | 2[2]
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Cymit Quimica | CAS 70585-49-8: 5-CHLOROQUINOLINE-8-CARBOXYLIC ACID Synthesis and Applications | 5[5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of Pharmacophore Groups with Antimalarial Potential in Flavonoids by QSAR-Based Virtual Screening [mdpi.com]
- 3. 5-Chloroquinoline-8-carbonitrile | 122868-36-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 70585-49-8: 5-CHLOROQUINOLINE-8-CARBOXYLIC ACID [cymitquimica.com]
